2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
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Description
Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives, including compounds like 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline, are synthesized through various chemical reactions aimed at introducing functional groups that may contribute to their biological activity. For instance, the synthesis of new quinoline derivatives through reactions like the condensation of substituted quinoline-4-carbohydrazides showcases the methodological advancements in creating these compounds for further biological evaluation (Faldu et al., 2014).
Biological Evaluation
Antimicrobial Activity
Quinoline derivatives have been extensively evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit promising antibacterial and antifungal activities. For example, certain quinoline-oxadiazole hybrids were synthesized and tested for their in vitro cytotoxic potential in various cell lines, demonstrating significant biological activity (Kamath et al., 2016). Additionally, novel series of quinoline derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing potential antibacterial activity (Joshi et al., 2011).
Properties
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-6-5-9(2)7-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZBMOBOYOMXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=C(N=C3C=C(C=CC3=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649302 |
Source
|
Record name | 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-66-8 |
Source
|
Record name | Quinoline, 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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